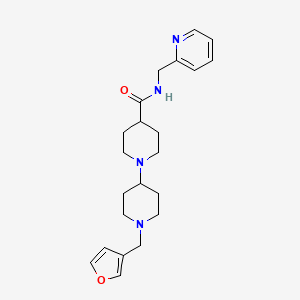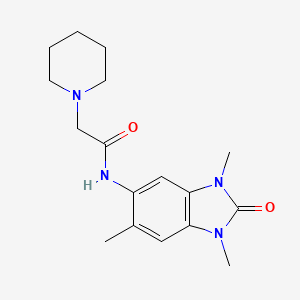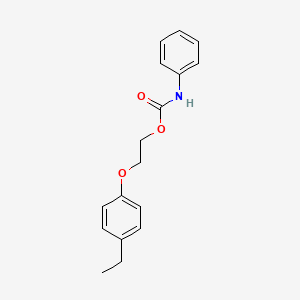
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as FPB, is a novel compound that has been synthesized and studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems such as dopamine, acetylcholine, and glutamate. This compound has been shown to enhance the release of dopamine in the striatum, which may contribute to its neuroprotective and anti-addictive effects. It also inhibits the activity of acetylcholinesterase, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain. It also enhances the expression of various neurotrophic factors such as BDNF and NGF, which may contribute to its neuroprotective effects. In addition, it has been shown to improve glucose metabolism and insulin sensitivity, which may have implications for its potential therapeutic applications in metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is its high potency and selectivity for its target receptors. This allows for the use of lower doses and reduces the potential for off-target effects. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Further studies are needed to determine its potential therapeutic applications and to assess its safety profile.
Zukünftige Richtungen
There are several future directions for the study of 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One potential direction is the development of novel derivatives with improved potency and selectivity. Another direction is the investigation of its potential therapeutic applications in other diseases such as metabolic disorders and cancer. Furthermore, the elucidation of its mechanism of action and its effects on various neurotransmitter systems may provide insights into the development of new treatments for neurological and psychiatric disorders.
Synthesemethoden
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 1,4'-bipiperidine-4-carboxylic acid with 2-pyridinemethanol in the presence of a coupling agent such as EDCI. The resulting intermediate is then reacted with 3-furylmethylamine to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and addiction. It has been shown to have neuroprotective effects, reduce neuroinflammation, and enhance cognitive function in animal models of Alzheimer's disease. In Parkinson's disease models, this compound has been shown to improve motor function and reduce oxidative stress. In addiction models, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-22(24-15-20-3-1-2-9-23-20)19-4-12-26(13-5-19)21-6-10-25(11-7-21)16-18-8-14-28-17-18/h1-3,8-9,14,17,19,21H,4-7,10-13,15-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVWNDQKJZCNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3CCN(CC3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)
![1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5236763.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)
![1-{2-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5236788.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5236801.png)
![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)
![8a'-hydroxy-1'-(2-phenylethyl)hexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5236815.png)
![N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)

![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)

![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)